molecular formula C8H5F4IS B14774363 (2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane

(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14774363
M. Wt: 336.09 g/mol
InChI Key: DOPYPFHQPBUDSS-UHFFFAOYSA-N
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Description

(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H5F4IS. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the iodine or fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated compounds.

Scientific Research Applications

(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for (2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-3-methylphenyl)methanamine hydrochloride
  • (2-Fluoro-5-methylphenyl)thiourea
  • (2-Iodophenyl)hydrazine hydrochloride

Uniqueness

(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the phenyl ring, along with the presence of a methylsulfane group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H5F4IS

Molecular Weight

336.09 g/mol

IUPAC Name

2-fluoro-5-iodo-1-methylsulfanyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4IS/c1-14-6-3-4(13)2-5(7(6)9)8(10,11)12/h2-3H,1H3

InChI Key

DOPYPFHQPBUDSS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1F)C(F)(F)F)I

Origin of Product

United States

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